2-Methyl-6-nitroquinoxaline

Descripción general

Descripción

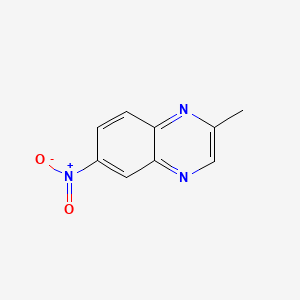

2-Methyl-6-nitroquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C9H7N3O2. It is a derivative of quinoxaline, characterized by the presence of a methyl group at the second position and a nitro group at the sixth position of the quinoxaline ring. This compound is of significant interest due to its diverse applications in scientific research and industry.

Mecanismo De Acción

Target of Action

Quinoxaline derivatives, a group to which 2-methyl-6-nitroquinoxaline belongs, have been reported to act against many targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Quinoxaline derivatives are known to have a wide range of biological importance, suggesting that they may affect multiple pathways .

Result of Action

Quinoxaline derivatives have been reported to have various pharmacological effects, suggesting that this compound may have similar effects .

Análisis Bioquímico

Biochemical Properties

It is known that quinoxaline derivatives, to which 2-Methyl-6-nitroquinoxaline belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure and properties of the quinoxaline derivative .

Cellular Effects

Quinoxaline derivatives have been shown to have various effects on cells . For instance, some quinoxaline derivatives have been found to inhibit the growth of infected cells

Molecular Mechanism

Quinoxaline derivatives have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of quinoxaline derivatives can change over time in laboratory settings .

Dosage Effects in Animal Models

It is known that the effects of quinoxaline derivatives can vary with different dosages in animal models .

Metabolic Pathways

It is known that quinoxaline derivatives can be involved in various metabolic pathways .

Transport and Distribution

It is known that quinoxaline derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that quinoxaline derivatives can be localized in various subcellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroquinoxaline typically involves the condensation of o-phenylenediamine with α-diketones. One common method includes the reaction of 2-methylquinoxaline with nitric acid under controlled conditions to introduce the nitro group at the sixth position . Another approach involves the use of α-aminoxylated 1,3-dicarbonyl compounds in a one-pot cascade process, which eliminates the need for extra catalysts or harsh reaction conditions .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to ensure cost-effectiveness and environmental sustainability. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance yield and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-6-nitroquinoxaline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Reduction: 2-Methyl-6-aminoquinoxaline.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pain Management and Anesthesia

Research indicates that 2-methyl-6-nitroquinoxaline derivatives can be utilized as therapeutic agents to manage pain and induce anesthesia. Specifically, these compounds have been shown to effectively reduce peripheral pain and anesthetize the central nervous system. They may also play a role in constricting blood vessels, treating ischemia, and alleviating symptoms of inflammatory disorders .

Neurodegenerative Diseases

The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanisms involve modulation of neurotransmitter systems and neuroprotective effects that could slow down the progression of these diseases .

Antiparasitic Activity

This compound has demonstrated significant antiparasitic properties, particularly against Schistosoma mansoni, a parasite responsible for schistosomiasis. In vitro studies have shown that certain derivatives can kill over 70% of newly transformed schistosomula at concentrations as low as 10 µM. However, the in vivo effectiveness requires further optimization for better bioavailability .

Antimicrobial Properties

The compound exhibits potent activity against Gram-positive bacteria and has been explored for its anticancer effects. Various quinoxaline derivatives have shown promising results in inhibiting cancer cell growth and could serve as lead compounds for developing new anticancer therapies .

Pain Management Study

In a study involving animal models, this compound was compared to clonidine, a known anesthetic agent. The findings indicated that the compound exhibited comparable anesthetic effects, suggesting its potential as an alternative or adjunct therapy in pain management .

Antiparasitic Efficacy

A series of quinoxaline derivatives were synthesized and tested against S. mansoni. The most effective compounds achieved IC50 values below 0.31 µM against adult stages of the parasite, showcasing their potential as new treatments for schistosomiasis .

Comparación Con Compuestos Similares

Quinoxaline: The parent compound without the methyl and nitro groups.

2-Methylquinoxaline: Lacks the nitro group.

6-Nitroquinoxaline: Lacks the methyl group

Comparison: 2-Methyl-6-nitroquinoxaline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The methyl group increases lipophilicity, enhancing membrane permeability, while the nitro group is crucial for its antimicrobial and anticancer properties .

Actividad Biológica

2-Methyl-6-nitroquinoxaline (M6NQ) is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, biochemical properties, and pharmacological effects of M6NQ, supported by research findings and case studies.

Chemical Structure and Properties

M6NQ is characterized by a methyl group at the 2-position and a nitro group at the 6-position of the quinoxaline ring. This unique substitution pattern enhances its lipophilicity and reactivity, influencing its biological interactions.

Target Interactions

M6NQ acts on various biological targets, including enzymes and receptors involved in critical biochemical pathways. Quinoxaline derivatives are known to inhibit specific enzymes, leading to alterations in cellular signaling and metabolic processes .

Biochemical Pathways

Research indicates that M6NQ can affect multiple biochemical pathways, including:

- DNA Synthesis and Repair : M6NQ has been investigated for its potential to interfere with DNA replication mechanisms, making it a candidate for anticancer therapies .

- Neurotransmitter Receptors : It interacts with glutamate receptors, potentially modulating synaptic plasticity and neurotransmission .

Antimicrobial Activity

M6NQ exhibits significant antimicrobial properties against various pathogens:

- Antiparasitic Effects : Studies have shown that M6NQ derivatives possess activity against Schistosoma mansoni, with some compounds demonstrating over 70% efficacy at low concentrations (IC50 values ≤0.31 µM) against larval stages .

- Antibacterial Properties : Nitroquinoxaline compounds have demonstrated effectiveness against Gram-positive bacteria, indicating potential as antimicrobial agents .

Anticancer Potential

M6NQ has been explored for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways. For instance, derivatives of M6NQ have shown enhanced activity in cleaving DNA abasic sites, which is crucial for targeting cancer cells with defective repair mechanisms .

Study on Schistosomiasis

A study evaluated the efficacy of M6NQ derivatives against S. mansoni. The results indicated that certain compounds could significantly reduce worm burdens in infected mice, highlighting their potential as therapeutic agents in treating schistosomiasis. The most effective compounds exhibited selectivity indices greater than 8.9, suggesting a favorable therapeutic window .

Neuropharmacological Investigation

Another study investigated the effects of M6NQ on behavioral responses in rodent models exposed to cocaine. The findings revealed that M6NQ modulated locomotor activity and reward-associated learning, implicating its role in neuroplasticity and addiction pathways .

Summary of Findings

The biological activity of this compound is multifaceted, involving various mechanisms that contribute to its pharmacological effects:

| Activity | Efficacy | Mechanism |

|---|---|---|

| Antiparasitic | >70% efficacy against S. mansoni | Inhibition of larval motility |

| Antibacterial | Effective against Gram-positive bacteria | Disruption of bacterial cell wall synthesis |

| Anticancer | Induces apoptosis | DNA damage response modulation |

| Neuropharmacological | Modulates behavior in addiction models | Interaction with neurotransmitter receptors |

Propiedades

IUPAC Name |

2-methyl-6-nitroquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c1-6-5-10-9-4-7(12(13)14)2-3-8(9)11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWQHNDESNJXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.